50-75-Fold Lower In Vivo Potency Compared to the Cyclopropyl Analog in LSD Drug Discrimination
In an in vivo drug discrimination assay using rats trained to discriminate saline from LSD (0.08 mg/kg, i.p.), the target compound, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine, was found to be on the order of 50-75 times less potent than its closest structural analog, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (DMCPA). While DMCPA produced complete generalization to the LSD cue, the cyclobutyl homologue induced only partial generalization at doses of 5 mg/kg or greater, indicating a qualitative difference in discriminative stimulus properties [1].
| Evidence Dimension | In Vivo Drug Discrimination Potency (LSD-like stimulus) |
|---|---|
| Target Compound Data | Partial generalization at doses ≥5 mg/kg; 50-75x less potent than the cyclopropyl analog |
| Comparator Or Baseline | trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (DMCPA): Complete generalization (full LSD-like stimulus) |
| Quantified Difference | 50-75 fold lower potency for the cyclobutyl analog |
| Conditions | Two-lever operant drug discrimination paradigm; male rats; LSD training dose: 0.08 mg/kg i.p. |
Why This Matters
For researchers studying the structural determinants of hallucinogenic activity, this 50-75-fold potency differential provides a wide, experimentally convenient window to study receptor interactions without the confounding effects of a full behavioral response, solidifying its value as a negative control or partial agonist tool.
- [1] Nichols DE, Jadhav KP, Oberlender RA, Zabik JE, Bossart JF, Hamada A, Miller DD. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. J Med Chem. 1984 Sep;27(9):1108-11. View Source
